7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the difluoromethyl group.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring system.
Substitution: Substitution reactions are common, especially involving the phenyl and naphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various reduced pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine ring system play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
7-(difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine: Similar core structure with different substituents.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20F2N6O |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H20F2N6O/c29-26(30)24-15-23(19-8-2-1-3-9-19)32-27-22(16-31-36(24)27)28(37)33-25-13-14-35(34-25)17-20-11-6-10-18-7-4-5-12-21(18)20/h1-16,26H,17H2,(H,33,34,37) |
InChI Key |
SCGMVMVHTSJNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NN(C=C4)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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